Molecular Weight as a Determinant of Scaffold Compactness Relative to Methyl-Substituted Analogs
The unsubstituted pyrimidine ring of 4-[(pyrimidin-2-ylsulfanyl)methyl]benzohydrazide (MW 260.32 g/mol) provides a smaller molecular footprint compared to its mono-methyl (MW 274.34 g/mol) and di-methyl (MW 288.37 g/mol) congeners . This represents a 5.1% and 9.7% mass reduction relative to 4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide and 4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide, respectively. In fragment-based screening campaigns, every 10–15 Da of excess mass can reduce ligand efficiency metrics, making the unsubstituted scaffold a more atom-efficient starting point for hit evolution.
| Evidence Dimension | Molecular weight (g/mol) – scaffold compactness |
|---|---|
| Target Compound Data | 260.32 g/mol |
| Comparator Or Baseline | 4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide: 274.34 g/mol; 4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide: 288.37 g/mol |
| Quantified Difference | Δ = -14.02 g/mol (-5.1%) vs. mono-methyl; Δ = -28.05 g/mol (-9.7%) vs. di-methyl |
| Conditions | Calculated from molecular formula; vendor technical datasheets confirm MF: C12H12N4OS (target) vs. C13H14N4OS (mono-methyl) vs. C14H16N4OS (di-methyl) |
Why This Matters
Lower molecular weight directly improves ligand efficiency indices (e.g., LE = 1.4 × pIC50 / heavy atom count), a critical selection criterion in fragment-based screening and lead optimization.
